molecular formula C16H13ClN2OS2 B2932539 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-60-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2932539
CAS No.: 895488-60-5
M. Wt: 348.86
InChI Key: GELGSWHIGGCMBV-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-derived acetamide compound characterized by a 5-chloro-4-methyl-substituted benzothiazole core linked to a phenylthioacetamide moiety. This structure combines a bioactive benzothiazole scaffold with a sulfur-containing acetamide side chain, which is known to enhance pharmacological properties through hydrogen bonding and hydrophobic interactions with biological targets .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-12(17)7-8-13-15(10)19-16(22-13)18-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELGSWHIGGCMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)CSC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

  • Chlorination and Methylation:

  • Acetylation: The final step involves the acetylation of the thiazole derivative with phenylthioacetic acid to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at different positions on the thiazole ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical studies. It can be employed to investigate enzyme activities and binding interactions.

Medicine: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has shown potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties contribute to the development of new materials and technologies.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Variations :

  • Substituents on the Benzothiazole Ring: Chlorine and Methyl Groups: The 5-chloro-4-methyl substitution in the target compound contrasts with derivatives bearing nitro (4a–4d, ), methoxy (4a–4p, ), or halogen groups (e.g., 4c in ). Chlorine enhances lipophilicity and metabolic stability, while methyl groups may sterically hinder interactions with certain receptors . Phenylthio vs. Heterocyclic Thio Groups: The phenylthio group in the target compound differs from oxadiazole (), triazole (), or tetrazole () substituents in analogs.

Physical Properties :

Compound Melting Point (°C) Molecular Weight Key Substituents Source
Target Compound Not reported Calculated ~375 5-Cl, 4-Me, phenylthio -
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) 199–201 458.37 6-nitro, benzylidene-thiazole
N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) 23.30 µM (IC50) 349.41 5-Me, phenyl, tetrazole-thio
N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide 260.1 385.28 4,6-diCl, isoquinoline

Notes:

  • Melting points correlate with molecular symmetry and intermolecular forces. Chloro and nitro substituents increase melting points due to enhanced polarity .
  • The phenylthio group in the target compound may lower solubility compared to hydrophilic heterocycles like tetrazoles .

Comparison with Analogous Syntheses :

  • Heterocyclic Thio Derivatives : Compounds like 4c () use mercapto-tetrazoles instead of phenylthiol, requiring milder conditions due to higher nucleophilicity of tetrazole thiols .

Anticancer Activity :

  • Mechanistic Insights : Benzothiazole-thioacetamides inhibit kinases (e.g., VEGFR-2) or induce apoptosis via mitochondrial pathways . The phenylthio group may enhance hydrophobic binding to enzyme pockets.
  • Potency Comparisons: Compound 4c (): IC50 = 23.30 µM against A549 lung cancer cells. Target Compound: Predicted activity may align with 4c, but chloro and methyl groups could reduce efficacy compared to nitro or fluorinated analogs .

Selectivity and Toxicity :

  • Thioacetamides with bulky substituents (e.g., phenylthio) show higher selectivity for cancer cells over normal cells (e.g., NIH/3T3 in ) due to reduced off-target interactions .
Computational and Spectroscopic Data

NMR and MS Trends :

  • Benzothiazole NH Protons : Resonate at δ 10.5–12.5 ppm in analogs ().
  • Phenylthio Group : Expected aromatic protons at δ 7.2–7.8 ppm, distinct from heterocyclic thiols (δ 8.0–9.0 ppm for triazoles) .
  • Mass Spectra : Molecular ion peaks for thioacetamides typically align within ±0.5 Da of calculated values (e.g., 458.37 observed vs. 458.35 calculated in ) .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, which is known for its significant biological properties. The presence of chlorine and sulfur atoms enhances its chemical reactivity, making it a candidate for various therapeutic applications. Its molecular formula is C13H10ClN2OSC_{13}H_{10}ClN_2OS, with a molecular weight of approximately 282.75 g/mol.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways that affect cell proliferation and apoptosis.
  • Gene Expression Regulation : The compound may influence the expression of genes involved in critical biological processes.

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzo[d]thiazole derivatives, including this compound. A review highlighted that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineGI50 Value (µM)Reference
BTA1MCF70.57
BTA2MCF70.40
This compoundA549TBDTBD

Case Study : In a study evaluating the anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines, compounds similar to this compound demonstrated significant growth inhibition, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Thiazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds with thiazole rings can inhibit COX enzymes, which play a crucial role in inflammatory processes. This compound may exhibit similar effects, although specific data on its anti-inflammatory activity is still under investigation .

Comparative Analysis

A comparative analysis with other benzo[d]thiazole derivatives reveals that the unique combination of functional groups in this compound contributes to its distinct biological activity. For example:

Compound NameStructure FeaturesBiological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(dimethylamino)ethyl acetamideMethyl group on thiazoleAnticancer activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamideChlorothiophenyl groupAnti-inflammatory properties

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